Product packaging for 2-methyl-2H-pyran(Cat. No.:CAS No. 138689-29-9)

2-methyl-2H-pyran

Cat. No.: B14270819
CAS No.: 138689-29-9
M. Wt: 96.13 g/mol
InChI Key: XWNTYHBAQIEAGN-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyran (CAS 10141-72-7) is a six-membered, unsaturated oxygen heterocycle with the molecular formula C6H8O and a molecular weight of 100.16 g/mol . This compound is of significant interest in organic chemistry and chemical synthesis research due to its unique structural characteristics. It serves as a versatile precursor and model compound for studying the physicochemical factors affecting the valence isomerism between 2H-pyrans and their open-chain 1-oxatriene forms . This reversible pericyclic oxa-6π-electrocyclization process is a key area of investigation, as the equilibrium is influenced by steric effects and substitution patterns . The methyl group at the 2-position introduces specific steric and electronic modifications, making it a valuable scaffold for probing reaction mechanisms. Researchers utilize this compound to explore cyclization reactions and as a building block for the fabrication of diverse heterocyclic compounds . For example, derivatives of 2H-pyran are prevalent in numerous natural products and possess a wide range of biological activities, underscoring the importance of this structural motif in medicinal chemistry research . One specific derivative, 2-Methyl-5,6-dihydro-2H-pyran, has been documented to participate in Simmons-Smith reactions, yielding complex polycyclic structures and demonstrating its utility in constructing oxygen-containing ring systems . This product is intended for research applications only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B14270819 2-methyl-2H-pyran CAS No. 138689-29-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138689-29-9

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

2-methyl-2H-pyran

InChI

InChI=1S/C6H8O/c1-6-4-2-3-5-7-6/h2-6H,1H3

InChI Key

XWNTYHBAQIEAGN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=CO1

Origin of Product

United States

Fundamental Aspects of 2h Pyran Chemical Systems

Academic Significance of the 2H-Pyran Moiety in Heterocyclic Chemistry

The 2H-pyran ring is a core structural motif found in a variety of natural products and serves as a crucial intermediate in the synthesis of complex molecules. nih.gov Despite their importance, the chemistry of simple 2H-pyrans is less explored compared to their benzo-fused counterparts, such as 2H-chromenes. nih.gov This is largely due to the inherent instability of the monocyclic 2H-pyran ring, which readily participates in valence isomerism. nih.govmdpi.com

The study of 2H-pyrans is significant for several reasons:

Natural Product Synthesis: Many biologically active natural products contain the 2H-pyran scaffold, making it a key target in synthetic organic chemistry. nih.govmdpi.com

Reaction Mechanisms: The unique equilibrium between 2H-pyrans and their open-chain isomers provides a platform for studying pericyclic reactions and the factors that govern them. mdpi.commdpi.com

Development of New Synthetic Methods: The challenges associated with the stability of 2H-pyrans have driven the development of novel synthetic strategies to access these and related heterocyclic systems. csic.esorganic-chemistry.org

Valence Isomerism and Tautomerism in 2H-Pyran Structures

A defining characteristic of 2H-pyrans is their existence in a dynamic equilibrium with their valence tautomers, which are open-chain dienone or 1-oxatriene isomers. nih.govmdpi.com This reversible process is a form of oxa-6π-electrocyclization. mdpi.com The position of this equilibrium is highly sensitive to various structural and electronic factors. nih.govmdpi.com

The interconversion between the cyclic 2H-pyran and the acyclic 1-oxatriene is typically a rapid process. nih.govmdpi.com This means that the synthetic method used to create the molecule does not necessarily determine which isomer is ultimately isolated. nih.gov A classic example of this equilibrium is the irradiation of trans-β-ionone, which leads to a mixture of cis-β-ionone and the corresponding 2H-pyran. mdpi.com

CompoundIsomerEquilibrium Constant (K)Temperature (°K)
β-iononecis-β-ionone (2) / 2HP 34.61327
β-iononecis-β-ionone (2) / 2HP 31.52386
Data sourced from a study on the valence isomerism of cis-β-ionone and 2HP 3. mdpi.com

The activation energy for the conversion of the cis-dienone to the 2H-pyran was found to be 20 Kcal/mol, while the reverse reaction had an activation energy of 27 Kcal/mol. mdpi.com

The equilibrium between the 2H-pyran and its 1-oxatriene form is influenced by a delicate balance of several factors:

Steric Effects: Increased steric hindrance in the planar dienone conformation shifts the equilibrium towards the more stable, non-planar 2H-pyran. nih.govmdpi.com For instance, tetrasubstituted dienones often completely isomerize to their 2H-pyran forms. nih.govmdpi.com

Electronic Effects: The presence of electron-withdrawing groups, particularly at the C-5 position of the 2H-pyran ring, favors the cyclic form. mdpi.comcsic.es

Conjugation: Extending the π-conjugation in the open-chain form, for example by substituting an alkyl group with a vinyl group, tends to stabilize the dienone isomer. nih.govmdpi.com

Annulation: Fusing the 2H-pyran ring to another ring system, as seen in 2H-chromenes, restricts conformational freedom and stabilizes the cyclic form in what is known as an "entropic trap". nih.gov

Solvent Effects: The polarity of the solvent can also play a role. Aprotic polar solvents have been observed to shift the equilibrium towards the dienone form. mdpi.comresearchgate.net

The stability of the 2H-pyran ring is often a direct consequence of the instability of its open-chain counterpart. nih.gov When the 1-oxatriene isomer is forced into a sterically hindered, non-planar conformation, the equilibrium will favor the cyclized 2H-pyran. nih.govmdpi.com

Substitution PatternFavored FormRationale
Tetrasubstituted Dienones2H-PyranSignificant steric destabilization of the planar dienone. nih.govmdpi.com
Simple DienonesOpen-chain (Dienone)Can adopt a stable, planar conformation. nih.govmdpi.com
Trisubstituted Dienones2H-PyranNon-planar conformations are favored, leading to cyclization. nih.govmdpi.com
δ-substituent is a vinyl groupOpen-chain (Dienone)Extended conjugation stabilizes the dienone form. nih.govmdpi.com

These observations underscore that the existence of a stable 2H-pyran is primarily dictated by the steric destabilization of the corresponding dienone rather than a specific pattern of substitution. nih.gov

Structural and Electronic Factors Influencing Valence Tautomerism

Conformational Analysis of Substituted Pyran Rings

The conformation of the pyran ring itself is a subject of detailed study, particularly in saturated systems like tetrahydropyrans. The principles derived from these studies, such as the anomeric effect, provide insight into the subtle electronic interactions that influence ring conformation. researchgate.net In substituted tetrahydro-2H-pyrans, the preference for axial or equatorial positioning of a substituent is governed by a combination of steric and electronic factors, including hyperconjugation. researchgate.netacs.org

Advanced Synthetic Methodologies for 2h Pyran and Its Derivatives

Electrocyclization Reactions for 2H-Pyran Formation

Electrocyclization reactions, particularly the oxa-6π-electrocyclization, represent a powerful and common method for the formation of the 2H-pyran ring. This process involves the thermally or photochemically induced cyclization of a conjugated 1-oxatriene system.

Oxa-6π-Electrocyclization from 1-Oxatriene Precursors

The formation of 2H-pyrans through the oxa-6π-electrocyclization of 1-oxatriene precursors is a key synthetic strategy. nih.gov This pericyclic reaction involves the formation of a sigma bond between the termini of the 1-oxatriene system. mdpi.com However, the synthesis of simple 2H-pyrans can be challenging due to the reversible nature of this reaction, where the 2H-pyran can readily undergo a retro-oxa-6π-electrocyclization to open the ring back to the 1-oxatriene. mdpi.comnih.gov

This equilibrium between the cyclic 2H-pyran and the open-chain 1-oxatriene is a critical aspect of their chemistry. nih.gov The stability of the resulting 2H-pyran is often influenced by the substitution pattern on the ring. For instance, the fusion of a 2H-pyran ring to an aromatic system, as in 2H-chromenes, imparts greater stability. nih.gov In the synthesis of non-aromatic fused polycyclic systems, the Knoevenagel condensation followed by an oxa-6π electrocyclization is a common tandem sequence. acs.org This approach has been utilized in the synthesis of complex natural product-like structures. acs.org

A notable application of this methodology is the one-pot synthesis of stable 2H-pyran-5-carboxylates from propargyl vinyl ethers. This process involves a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and the final 6π-oxa-electrocyclization to yield highly substituted and stable 2H-pyrans. organic-chemistry.org

Table 1: Examples of Oxa-6π-Electrocyclization for 2H-Pyran Synthesis

Precursor Type Reaction Conditions Product Type Key Features
1-Oxatrienes Thermal or photochemical 2H-Pyrans Reversible reaction; equilibrium with open-chain form. nih.govmdpi.com
Propargyl vinyl ethers Ag(I) catalyst, DBU Stable 2H-pyran-5-carboxylates One-pot, multi-step sequence. organic-chemistry.org

Synthesis via Oxidations of Hexadien-1-ols (e.g., IBX Oxidations)

A facile and efficient one-pot method for the preparation of substituted 2H-pyrans involves the oxidation of 3,5-hexadien-1-ols using 2-iodoxybenzoic acid (IBX). nsf.govresearchgate.netindiana.edu This reaction, typically carried out in dimethyl sulfoxide (B87167) (DMSO), leads to the in situ formation of a 1-oxatriene intermediate which then spontaneously undergoes an oxa-6π-electrocyclization to afford the 2H-pyran. nsf.gov

This methodology has been successfully applied to the synthesis of highly substituted 2,3,4,6-tetrasubstituted 2H-pyrans. nsf.gov The process is believed to proceed through the initial oxidation of the alcohol to a ketone, followed by enolization and a subsequent IBX-induced α-hydroxylation. The resulting intermediate then undergoes a crucial C=C bond isomerization to achieve the necessary geometry for the disrotatory oxa-electrocyclization to occur. nsf.gov This method has proven effective even in cases with significant steric hindrance. nsf.gov

Cycloaddition Reactions in Pyran Synthesis

Cycloaddition reactions, particularly the Diels-Alder reaction, provide another versatile avenue for the construction of the pyran ring system and its derivatives.

Diels-Alder Reactions Involving 2H-Pyran-2-ones as Diene or Dienophile Components

2H-Pyran-2-ones are valuable building blocks in organic synthesis and can function as the diene component in Diels-Alder or [4+2] cycloaddition reactions. chim.itarkat-usa.org When reacted with a dienophile, such as an alkene, they initially form a bridged cycloadduct, which often spontaneously eliminates carbon dioxide to generate a cyclohexadiene derivative. mdpi.com This subsequent aromatization can lead to the formation of highly substituted aniline (B41778) derivatives. chim.it

The reactivity of the 2H-pyran-2-one in these reactions is influenced by its electronic properties. Unsubstituted 2H-pyran-2-ones are generally electron-rich and thus react more readily with electron-poor dienophiles in normal electron demand (NED) Diels-Alder reactions. chim.it The presence of electron-donating groups on the pyranone ring can enhance this reactivity. Conversely, strong electron-withdrawing groups can render the pyranone electron-poor, enabling it to participate in inverse electron demand (IED) Diels-Alder reactions with electron-rich dienophiles. chim.it

Reactions with alkynes as dienophiles proceed through a similar pathway, ultimately yielding substituted aniline and biphenyl (B1667301) derivatives after the elimination of carbon dioxide and subsequent aromatization. rsc.orgcas.cz These reactions can be carried out under thermal conditions, high pressure, or with microwave irradiation to improve efficiency. arkat-usa.orgcas.cz

Table 2: Diels-Alder Reactions of 2H-Pyran-2-ones

Dienophile Reaction Type Intermediate Final Product
Alkenes Normal or Inverse Electron Demand Bridged oxabicyclo[2.2.2]octene Cyclohexadiene/Aniline derivatives

Regioselective and Stereoselective [4+2] Cycloadditions

The Diels-Alder reactions of 2H-pyran-2-ones can exhibit high levels of regioselectivity and stereoselectivity. The regioselectivity is largely governed by the electronic nature of the substituents on both the diene (the 2H-pyran-2-one) and the dienophile. chim.it For instance, in reactions with unsymmetrical alkynes, a single regioisomer is often obtained. chim.it

The stereoselectivity of the cycloaddition is also a key feature, with the "cis rule" dictating that the stereochemistry of the dienophile is retained in the product. chim.it The formation of endo or exo products is another aspect of the stereoselectivity, with the endo product often being favored due to secondary orbital interactions. chim.it The ability to control both the regio- and stereochemical outcome of these reactions makes them a powerful tool for the synthesis of complex and well-defined molecular architectures. arkat-usa.orgumich.edu

Styrylmalonate-based Routes to Dihydropyranones

An innovative approach to the synthesis of dihydropyranone skeletons involves the use of styrylmalonates as three-carbon building blocks. acs.org This method serves as an alternative to the use of donor-acceptor cyclopropanes. nih.gov In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), styrylmalonates react with aromatic aldehydes with high diastereoselectivity to produce 5,6-dihydropyran-2-ones. acs.orgnih.gov

This strategy has been shown to be effective for a broad range of aromatic aldehydes, including those with electron-withdrawing groups and heterocyclic aldehydes. acs.org The resulting dihydropyranones are valuable synthetic intermediates that can be further modified, and they are found in various natural products with diverse biological activities. acs.org

Organocatalytic and Metal-Catalyzed Synthetic Approaches

The field of pyran synthesis has been significantly advanced by the development of powerful catalytic systems. These approaches, utilizing organocatalysts and metal catalysts, provide elegant and efficient routes to a wide array of pyran derivatives, often with high levels of stereocontrol.

N-Heterocyclic Carbene (NHC) Organocatalysis for Dihydropyranone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones. mdpi.com These reactions often proceed through the formation of key reactive intermediates such as the Breslow intermediate and the α,β-unsaturated acylazolium species. nih.govacs.org The activation of substrates like α,β-unsaturated aldehydes by NHCs facilitates cycloaddition reactions, typically of the [4+2] and [3+3] types, to construct the dihydropyranone core. mdpi.comnih.gov

A common strategy involves the reaction of α,β-unsaturated aldehydes with various partners. For instance, the annulation of enals with 1,3-dicarbonyl compounds or β-nitroalkenes can be effectively catalyzed by NHCs to produce highly substituted dihydropyranones. nih.govacs.org Oxidative conditions are often employed, where an external oxidant is used to generate the α,β-unsaturated acylazolium intermediate from an enal. aablocks.comresearchgate.net This intermediate then acts as a Michael acceptor for the nucleophilic partner. aablocks.comresearchgate.net

The versatility of NHC catalysis is demonstrated by the wide range of substrates tolerated, including α,β-unsaturated aldehydes with diverse aliphatic and aromatic substituents, as well as various enolizable ketones and esters. aablocks.comresearchgate.net This methodology has been successfully applied to synthesize structurally complex molecules, including those with multiple contiguous stereocenters. jyu.fi

Table 1: Examples of NHC-Catalyzed Dihydropyranone Synthesis

Catalyst SystemReactantsProduct TypeKey Features
NHC / Quinone (oxidant)α,β-Unsaturated aldehyde, Pyrrol-4-oneDihydropyrano[3,2-b]pyrrol-5-oneHigh yields (50-98%) and excellent enantioselectivity (>90% ee). nih.gov
NHC / Baseα,β-Unsaturated enol ester (intramolecular)DihydropyranoneProceeds via an α,β-unsaturated acylazolium intermediate. aablocks.com
NHC / OxidantEnals, PyrazolonesDihydropyranone-fused pyrazolesGood yields (up to 82%) and high enantioselectivity (up to 96% ee) under mild, base-free conditions. aablocks.com
NHC / Baseα,β-Unsaturated aldehydes, Benzyl ketones4,5,6-Trisubstituted dihydropyranonesNovel and efficient access to polysubstituted dihydropyranones under oxidative conditions. researchgate.net

The mechanism of these reactions typically begins with the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. nih.govisca.me Subsequent steps, which can include oxidation and rearrangement, lead to the formation of an azolium enolate or an α,β-unsaturated acylazolium intermediate, which then undergoes the key bond-forming steps to yield the dihydropyranone product. nih.gov

Chiral Catalyst Applications in Pyran Synthesis

The synthesis of enantiomerically pure pyran derivatives is of significant interest due to their prevalence in biologically active molecules. Chiral catalysts, particularly chiral N-heterocyclic carbenes (NHCs), have proven to be highly effective in controlling the stereochemical outcome of pyran-forming reactions. acs.orgrsc.org

Enantioselective NHC catalysis has been successfully employed in the synthesis of dihydropyranones, often achieving high levels of enantioselectivity (ee). rsc.orgrsc.org For example, the annulation of α,β-unsaturated aldehydes with various nucleophiles in the presence of a chiral NHC catalyst can afford dihydropyranones with excellent yields and ee values, often exceeding 90%. nih.gov One notable application is the asymmetric aerobic oxidative synthesis of dihydropyranones, which utilizes a system of electron transfer mediators and achieves high ee (up to 95%). rsc.org

The development of novel chiral NHCs continues to expand the scope of these reactions. For instance, a C1-symmetric biaryl-saturated imidazolium (B1220033) catalyst has enabled the enantioselective activation of previously challenging α-aryl substituted α,β-disubstituted unsaturated aldehydes, leading to fully functionalized dihydropyranones in high yields and enantioselectivites. rsc.org

Mechanistic studies have provided insights into the role of the chiral catalyst in stereoselectivity. For example, in the NHC-catalyzed redox asymmetric hetero-Diels–Alder reaction of α-aroyloxyaldehydes with β-trifluoromethyl enones, the stereospecificity of the reaction allows for the formation of either syn- or anti-dihydropyranone products depending on the geometry of the enone substrate. acs.org Kinetic analysis has revealed key differences in the reactivity of chiral versus achiral NHC precursors, highlighting the intricate role of the catalyst structure in determining the reaction outcome. acs.org

Table 2: Examples of Chiral Catalyst Applications in Pyran Synthesis

Chiral CatalystReaction TypeSubstratesProductStereoselectivity
Chiral triazolium salt-derived NHC[3+3] Annulation2-Bromoenals, 1,3-Dicarbonyl compoundsChiral dihydropyranonesHigh enantioselectivity. acs.org
Chiral NHCAerobic Oxidative Annulationα,β-Unsaturated aldehydes, 1,3-Dicarbonyl compoundsChiral dihydropyranonesHigh to excellent yields, up to 95% ee. rsc.org
C1-symmetric biaryl-saturated imidazolium[4+2] Annulationα-Aryl substituted α,β-disubstituted enals, Enolizable ketonesFully functionalized dihydropyranonesHigh yields and excellent enantioselectivities. rsc.org
Chiral NHCRedox Hetero-Diels-Alderα-Aroyloxyaldehydes, (E)- or (Z)-β-trifluoromethyl enonessyn- or anti-dihydropyranonesExcellent diastereoselectivity (>95:5 dr) and enantioselectivity (>99% ee). acs.org

The ability to synthesize complex chiral pyran structures with high stereocontrol using these catalytic methods opens up new avenues for the discovery and development of novel therapeutic agents and other functional molecules.

Lewis Acid-Mediated Cyclizations (e.g., BF3·Et2O)

While the provided outline mentions Lewis acid-mediated cyclizations with BF3·Et2O, the search results did not yield specific information on the use of this particular Lewis acid for the synthesis of 2-methyl-2H-pyran or its derivatives within the scope of the requested sections. However, it is a well-established concept in organic synthesis that Lewis acids like boron trifluoride etherate (BF3·Et2O) can catalyze a variety of cyclization reactions, including those forming pyran rings.

Generally, Lewis acids function by activating substrates, typically by coordinating to a Lewis basic site such as a carbonyl oxygen or a hydroxyl group. This activation enhances the electrophilicity of the substrate, facilitating intramolecular nucleophilic attack to form the cyclic pyran structure. These reactions are often used in the context of Prins-type cyclizations or intramolecular hetero-Diels-Alder reactions.

Although specific examples with BF3·Et2O for 2H-pyran synthesis are not detailed in the provided search results, the general principle remains a cornerstone of synthetic organic chemistry and represents a potential avenue for the construction of the pyran core.

Green Catalysis in Pyran Ring Formation (e.g., Chitosan)

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, with a focus on using environmentally benign catalysts and reaction conditions. While the provided outline specifies chitosan (B1678972) as an example of a green catalyst for pyran ring formation, the search results did not provide specific details on its application for this purpose.

However, the broader context of green catalysis in pyran synthesis is evident in several of the discussed methods. For example, the use of organocatalysts like N-heterocyclic carbenes is considered a greener alternative to many metal-based catalysts. Furthermore, the development of aerobic oxidative NHC-catalyzed reactions represents a significant advancement in green chemistry. rsc.orgchalmers.se These reactions use molecular oxygen from the air as the terminal oxidant, with water as the only byproduct, thus avoiding the use of stoichiometric, and often toxic, chemical oxidants. rsc.orgchalmers.se

The use of sustainable and biodegradable catalysts like chitosan, a biopolymer derived from chitin, aligns with the goals of green chemistry. While specific applications in pyran synthesis were not found, chitosan and its derivatives are known to be effective catalysts in other organic transformations, often due to the presence of amino and hydroxyl groups that can act as catalytic sites. The exploration of such green catalysts for pyran ring formation remains an active area of research.

One-Pot and Multicomponent Condensation Reactions

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single reaction vessel. These approaches offer significant advantages, including reduced waste generation, time and energy savings, and operational simplicity.

Synthesis of Substituted 2H-Pyran-2-ones via Condensation

The condensation of multiple components is a powerful method for the construction of substituted 2H-pyran-2-ones. These reactions often involve the sequential formation of several bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

A prominent example is the N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of α,β-unsaturated acylazoliums with 1,3-dicarbonyl compounds. d-nb.info In this process, the α,β-unsaturated acylazolium, generated in situ from an α,β-unsaturated N-acyltriazole or other precursors, acts as a three-carbon electrophilic component. The 1,3-dicarbonyl compound serves as the three-carbon nucleophilic partner. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and dehydration to afford the highly substituted 2H-pyran-2-one. d-nb.info

This strategy has been successfully employed for the enantioselective synthesis of dihydropyranones using chiral NHC catalysts. d-nb.info The reaction of α,β-unsaturated N-acyltriazoles with 1,3-dicarbonyl compounds in the presence of a chiral NHC catalyst can produce dihydropyranones in good to excellent yields and with high enantioselectivities. d-nb.info

The development of such multicomponent condensation reactions provides a versatile and atom-economical route to a wide range of substituted pyran-2-ones, which are valuable scaffolds in medicinal chemistry and materials science.

Tandem Propargyl Claisen Rearrangement/Current time information in Bangalore, IN.acs.org-H Shift Sequences

The synthesis of the 2H-pyran ring, a structural motif present in numerous natural products, presents a challenge due to the inherent instability of the monocyclic ring system, which often exists in equilibrium with its open-chain 1-oxatriene isomer. mdpi.com Advanced synthetic strategies have been developed to overcome this, notably through tandem reaction sequences initiated by a propargyl Claisen rearrangement.

A highly effective one-pot procedure involves a silver(I)-catalyzed propargyl Claisen rearrangement of readily available propargyl vinyl ethers, which is followed by a base-catalyzed isomerization and a 6π-oxa-electrocyclization. acs.orgorganic-chemistry.orgnih.gov This sequence successfully yields stable, highly substituted 2H-pyrans in moderate to excellent yields. acs.orgnih.govacs.org The process is typically catalyzed by AgSbF₆ and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgorganic-chemistry.org The stability of the resulting 2H-pyran is enhanced by the presence of an ester group at the C5 position and substitution at the C6 position. mdpi.com The reaction scope is broad, accommodating various substituents on the propargyl vinyl ether starting material, though yields can be influenced by the substitution pattern. acs.orgacs.org For instance, substrates derived from primary propargylic alcohols tend to give lower yields due to the competing formation of furans. acs.org

Table 1: Scope of the Ag(I)/DBU-Catalyzed One-Pot Synthesis of 2H-Pyrans Yields are representative and vary based on specific R groups as documented in the literature.

Entry R¹ Group R² Group R³ Group R⁴ Group Product Yield
1 Phenyl Methyl Methyl Ethyl Good
2 4-MeO-Ph Methyl Methyl Ethyl Good
3 4-Cl-Ph Methyl Methyl Ethyl Good
4 2-Furyl Methyl Methyl Ethyl Moderate
5 Phenyl Methyl H Ethyl Low (Furan formation)

A metal-free alternative has also been developed, utilizing an imidazole-catalyzed all-pericyclic domino reaction. mdpi.com This strategy proceeds through a sequential propargyl Claisen rearrangement, a Current time information in Bangalore, IN.organic-chemistry.org-H shift, and an oxa-6π-electrocyclization. Similar to the metal-catalyzed method, the presence of an ester group at the C5 position is crucial for stabilizing the final 2H-pyran product. mdpi.com

Ring Transformation and Rearrangement Strategies

Carbanion-Induced Ring Transformations of Pyranones

The 2H-pyran-2-one ring is a versatile scaffold that can be transformed into various carbocyclic and heterocyclic systems through reactions with nucleophiles. clockss.org Carbanions, acting as strong nucleophiles, are particularly effective in inducing these transformations. clockss.orgrsc.org The reaction is generally initiated by the nucleophilic attack of the carbanion at the electrophilic C6 position of the 2H-pyran-2-one ring. clockss.orgderpharmachemica.comderpharmachemica.com This attack leads to a ring-opening, which is often followed by decarboxylation and subsequent recyclization to generate new ring systems, such as arenes and heteroarenes. clockss.org

A prominent example is the synthesis of functionalized meta-terphenyls. derpharmachemica.comderpharmachemica.com In this reaction, a 6-aryl-2H-pyran-2-one is treated with a carbanion source, such as that generated from propiophenone (B1677668) in the presence of a base like potassium hydroxide (B78521) in DMF. derpharmachemica.com The process involves an initial Michael addition of the carbanion to the C6 position, intramolecular cyclization, elimination of carbon dioxide, and dehydration to afford the m-terphenyl (B1677559) product in good yields. derpharmachemica.comderpharmachemica.com This methodology tolerates a variety of electron-donating and electron-withdrawing groups on the aryl substituent. derpharmachemica.com

Table 2: Synthesis of m-Terphenyls via Carbanion-Induced Ring Transformation

Entry Aryl Group on Pyranone (at C6) Amine Moiety (at C4) Yield (%)
1 Phenyl Piperidin-1-yl 85
2 4-Chlorophenyl Piperidin-1-yl 89
3 4-Methylphenyl Piperidin-1-yl 82
4 4-Methoxyphenyl Piperidin-1-yl 78
5 2-Naphthyl Piperidin-1-yl 75

Another application of this strategy is the synthesis of highly functionalized spirocyclic ketals. mdpi.com This is achieved through the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal under alkaline conditions. Subsequent acidic hydrolysis of the spirocyclic ketal products yields highly substituted 2-tetralones. mdpi.com

Rearrangement Reactions of the Pyran Nucleus

The 2H-pyran-2-one nucleus is susceptible to rearrangement reactions, particularly when subjected to various nucleophilic reagents. researchgate.netimist.ma These reactions typically involve the opening of the pyran ring, followed by rearrangement and cyclization to form a diverse array of new heterocyclic structures. researchgate.netimist.maresearchgate.net The nature of the final product is dependent on the nucleophile used.

A wide range of nitrogen-based nucleophiles can be employed, including ammonia, substituted amines, hydrazines, hydroxylamine, and various amino-substituted heterocycles. researchgate.netimist.ma For example:

Hydrazine derivatives react with 4-hydroxy-6-methyl-3-acyl-2H-pyran-2-ones to yield pyrazole-type compounds. researchgate.net

ortho-Phenylenediamines react with the same pyranone precursors to form 1,5-benzodiazepines. researchgate.net

Ethylamine can induce a ring-opening reaction without subsequent heterocyclization, leading to the formation of a stable conjugated compound. researchgate.net

Other nucleophiles such as 2-amino-thiazole, 5-aminopyrazole, 3-amino-1,2,4-triazole, and o-aminothiophenol lead to the formation of corresponding fused or linked heterocyclic systems like pyrazolopyrimidines, triazolopyrimidines, and 1,4-benzothiazines. researchgate.netimist.ma

The general mechanism often involves an initial attack by the nucleophile on an electrophilic center of the pyranone ring (such as the C2, C4, or C6 positions or an exocyclic carbonyl group), leading to the opening of the lactone ring. clockss.orgimist.maresearchgate.net The resulting intermediate then undergoes an intramolecular cyclization and often dehydration or another elimination step to furnish the new heterocyclic system. imist.maresearchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
1,4-cyclohexanedione monoethylene ketal
1,5-benzodiazepines
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2-amino-thiazole
2-tetralones
3-amino-1,2,4-triazole
5-aminopyrazole
AgSbF₆ (Silver hexafluoroantimonate)
Ammonia
Ethylamine
Hydrazine
Hydroxylamine
Imidazole
m-terphenyls
o-aminothiophenol
ortho-Phenylenediamines
Potassium hydroxide
Propiophenone
Propargyl vinyl ether
Pyrazoles

Mechanistic Elucidation of Reactions Involving 2h Pyran Structures

Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are characterized by the continuous flow of electrons in a cyclic arrangement and are typically not influenced by solvent polarity or radical initiators. ethernet.edu.et In the context of 2H-pyran systems, two major types of pericyclic reactions are prominent: Diels-Alder cycloadditions and oxa-electrocyclizations.

Detailed Mechanisms of Diels-Alder Cycloadditions (Polar vs. Synchronous/Asynchronous)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the case of 2H-pyran-2-ones, they can act as the diene component, reacting with a dienophile. chim.itmdpi.com The electronic nature of the substituents on both the diene and dienophile significantly influences the reaction mechanism, which can be categorized as having normal electron demand (NED), inverse electron demand (IED), or neutral electron demand. chim.it

Normal Electron Demand (NED): In this scenario, the diene is electron-rich, and the dienophile is electron-poor. The reaction is driven by the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chim.it Unsubstituted 2H-pyran-2-ones are considered electron-rich and thus favor NED reactions with electron-poor dienophiles. chim.it

Inverse Electron Demand (IED): Conversely, IED reactions involve an electron-poor diene and an electron-rich dienophile. The primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. chim.it

Polar vs. Concerted Mechanisms: While Diels-Alder reactions are classically considered concerted, meaning all bond-forming and bond-breaking occurs in a single step, the presence of strong electron-donating or electron-withdrawing groups can introduce significant charge separation in the transition state, leading to a polar mechanism. chim.itresearchgate.net In highly polar reactions, the transition state can be asynchronous, where the formation of the two new sigma bonds is not simultaneous. researchgate.net In extreme cases, the reaction may even proceed through a stepwise mechanism involving a zwitterionic intermediate. chim.itresearchgate.net

Experimental and computational studies on the Diels-Alder reaction of 2H-pyran-2-ones with non-symmetrically substituted alkynes have indicated a polar and asynchronous two-step mechanism, consistent with a polar Diels-Alder (P-DA) reaction. researchgate.net The regioselectivity of these reactions can often be explained by the formation of zwitterionic intermediates. rsc.org

Oxa-Electrocyclization Mechanism

2H-pyrans can exist in equilibrium with their open-chain valence tautomers, which are 1-oxatrienes. This reversible transformation occurs via a pericyclic oxa-6π-electrocyclization. mdpi.comnih.gov This process is a disrotatory cyclization, meaning the terminal p-orbitals of the conjugated system rotate in opposite directions to form the new sigma bond. clockss.org

The position of this equilibrium is influenced by several factors:

Substitution: The presence of substituents on the 2H-pyran ring can shift the equilibrium. For instance, substitution at the C2-position with two methyl groups strongly favors the closed, 2H-pyran form. mdpi.com Conversely, elongating the conjugated system favors the open dienone form due to increased resonance delocalization. researchgate.net

Solvent: Aprotic polar solvents tend to shift the equilibrium towards the open-chain dienone. mdpi.comclockss.org

Electronic Effects: Electron-withdrawing groups, particularly at the C5 position, favor the 2H-pyran structure. mdpi.comclockss.org

The oxa-6π electrocyclization is a key step in many synthetic routes to 2H-pyrans and their derivatives. nih.govnsf.govmdpi.comresearchgate.net For example, the oxidation of 3,5-hexadien-1-ols can lead to the formation of a 1-oxatriene intermediate, which then undergoes spontaneous oxa-electrocyclization to yield a tetrasubstituted 2H-pyran. clockss.orgnsf.gov

Radical and Photoinduced Reaction Mechanisms

Radical and photoinduced reactions offer alternative pathways for the transformation of 2H-pyran structures, often involving reactive intermediates such as radicals and excited states.

Singlet Oxygenation Mechanisms of Dihydropyrans (Ene Reaction, Dioxetane Formation)

The reaction of dihydropyrans with singlet oxygen (¹O₂), typically generated via a photosensitizer, can proceed through two main competitive pathways: the ene reaction and the formation of a dioxetane. sci-hub.seresearchgate.net

Ene Reaction: This pathway involves the reaction of singlet oxygen with an allylic hydrogen on the dihydropyran, leading to the formation of an allylic hydroperoxide. sci-hub.se

Dioxetane Formation: This involves a [2+2] cycloaddition of singlet oxygen across the double bond of the dihydropyran to form a four-membered ring intermediate called a dioxetane. This dioxetane is often unstable and can decompose to form ring-cleavage products. sci-hub.secase.edu

The partitioning between these two pathways is highly dependent on factors such as the substitution pattern of the dihydropyran and the polarity of the solvent. For example, in the case of 5,6-disubstituted 3,4-dihydro-2H-pyrans, polar solvents and the presence of a 6-phenyl or 5-acetyl substituent favor the dioxetane formation pathway. sci-hub.se

Involvement of Exciplexes and Zwitterionic Transition States in Photooxygenation

Kinetic studies of the singlet oxygenation of dihydropyrans have suggested the involvement of an initial, reversible formation of an exciplex (an excited-state complex) between the dihydropyran and singlet oxygen. sci-hub.se This exciplex can then collapse to form a perepoxide intermediate, which can subsequently lead to either the ene product or the dioxetane.

Furthermore, theoretical calculations and trapping experiments suggest the possible involvement of a zwitterionic transition state or intermediate, particularly along the pathway leading to dioxetane formation. sci-hub.se This is supported by the observation that polar solvents, which can stabilize charged intermediates, favor the dioxetane pathway. sci-hub.se

Hydrogen Atom Abstraction Pathways

Radical reactions involving 2H-pyran structures can be initiated by hydrogen atom abstraction. For instance, in the oxidation of 3,4-dihydro-2H-pyrans, an intermediate allyl radical can be formed. nih.gov This radical can then be trapped by molecular oxygen at different positions, leading to various oxidation products. nih.gov

In some cases, the initially formed radical can undergo further reactions. For example, in the oxidation of 2-butyl-3,4-dihydro-2H-pyran, cleavage of the C-C single bond between the n-butyl substituent and the 2H-pyran ring has been observed. nih.gov This is proposed to occur via trapping of the initial allyl radical at the 2-position, followed by hydrogen atom transfer and oxidative cleavage of the resulting hydroperoxide. nih.gov

Photoinduced reactions can also proceed via hydrogen atom abstraction. For example, the generation of an aryl radical through direct photoexcitation of an aryl iodide can lead to a hydrogen atom transfer (HAT) process with C(sp³)–H bonds of alkanes to generate an alkyl radical, which can then participate in further reactions. acs.org

Thermal Decomposition Mechanisms

The thermal breakdown of 2H-pyran and its derivatives, such as 2-methyl-2H-pyran, often proceeds through pericyclic reactions, influenced by both the inherent structure of the pyran ring and the nature of its substituents. Computational studies have provided significant insights into these mechanisms.

Concerted Six-Membered Transition States in Pyran Decomposition

The thermal decomposition of various dihydropyrans, which share structural similarities with this compound, is proposed to occur through a concerted mechanism involving a six-membered transition state. mdpi.comrsc.org This process is characterized by the simultaneous breaking and formation of bonds within the ring. For instance, the decomposition of 3,6-dihydro-2H-pyran yields formaldehyde (B43269) and 1,3-butadiene (B125203) through such a transition state. rsc.org This type of reaction is classified as a retro-Diels-Alder reaction. The decomposition is a homogeneous, first-order, and unimolecular reaction. mdpi.comrsc.org

Computational studies on molecules like 3,6-dihydro-2H-pyran and its methylated analogs have shown that electron movement within the ring facilitates this concerted process. mdpi.com The transition state involves a cyclic arrangement of atoms where bond cleavage and formation occur in a single, fluid step. mdpi.com This is a common pathway for many pyran-based structures, suggesting that this compound would likely follow a similar decomposition route, yielding characteristic carbonyl and diene products.

Influence of Substituent Groups on Decomposition Pathways

Substituent groups play a crucial role in the thermal decomposition of pyran rings. mdpi.comlongdom.orglibretexts.orgucalgary.ca The position and electronic nature of these groups can significantly alter the activation energy and the stability of the transition state. mdpi.com

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, including those with methyl groups at the 2, 4, and 6 positions, revealed that these substituents lower the activation free energy of the decomposition reaction. mdpi.com The stabilizing effect is attributed to the decrease in electron density at certain carbon atoms within the pyran ring of the transition state. mdpi.com Specifically, methyl groups at the 2 and 6 positions have been shown to stabilize the transition state through hyperconjugation, which reduces the activation free energy. The key positions for influencing the thermal decomposition of these dihydropyran compounds were identified as 2, 6, and 4, in that order of importance. mdpi.com

For instance, a methyl group at the 6-position of 3,6-dihydro-2H-pyran lowers the activation free energy by approximately 6 kJ·mol⁻¹ compared to the unsubstituted compound. Similarly, the presence of two methyl groups at the 2 and 6 positions in 2,6-dimethyl-3,6-dihydro-2H-pyran reduces the activation free energy by 13 kJ·mol⁻¹ compared to the unsubstituted dihydropyran. These findings underscore the significant impact that a methyl group, such as in this compound, would have on its thermal stability and decomposition pathway.

Nucleophilic and Electrophilic Activation in Pyran Systems

The reactivity of pyran systems is largely defined by the distribution of electron density within the ring, which dictates the sites susceptible to nucleophilic and electrophilic attack.

Identification of Electrophilic and Nucleophilic Centers

The 2H-pyran ring contains both electron-rich and electron-deficient centers, making it reactive towards both electrophiles and nucleophiles. In 2H-pyran-2-ones, for example, positions C-2, C-4, and C-6 are identified as electrophilic centers, making them susceptible to nucleophilic attack. clockss.org This often leads to ring-opening and rearrangement reactions. clockss.org Conversely, the presence of electron-donating groups can enhance the nucleophilicity of the pyran system. chim.it

In 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans, the presence of an electron-withdrawing group conjugated with the oxyvinyl moiety creates two non-equivalent electrophilic centers. chim.it This structure makes them valuable in reactions with various nucleophiles, leading to either 1,2- or 1,4-addition products. chim.it The specific site of attack depends on the nature of the nucleophile and the reaction conditions.

The reactivity of this compound would similarly be governed by the interplay of the electron-donating methyl group and the inherent electronic properties of the pyran ring. The methyl group at the C-2 position is expected to influence the electron density distribution, potentially activating certain positions towards electrophilic attack while modifying the susceptibility of the electrophilic centers to nucleophilic attack.

Charge Transfer Analyses in Reaction Mechanisms

Charge transfer plays a significant role in the reaction mechanisms of pyran systems, particularly in cycloaddition reactions. researchgate.net In Diels-Alder reactions involving 2H-pyran-2-ones, these compounds can act as either electrophiles or nucleophiles depending on the substituents on both the pyran ring and the reacting dienophile. researchgate.net

Computational studies using DFT have shown that in reactions with electron-rich dienophiles like N,N-diethylpropynamine, 2H-pyran-2-ones behave as electrophiles in a polar, two-step mechanism. researchgate.net However, when reacting with dienophiles bearing electron-withdrawing groups, the roles are reversed, and the 2H-pyran-2-one acts as the nucleophile in a more synchronous, concerted reaction. researchgate.net This shift in electronic behavior is a clear demonstration of charge transfer dynamics influencing the reaction pathway. Analysis of global electrophilicity and nucleophilicity indices, as well as charge transfer values, confirms these roles. researchgate.netcolab.ws

Intramolecular Heterocyclization and Ring Opening Processes

2H-pyran derivatives are known to undergo intramolecular heterocyclization and ring-opening reactions, often triggered by nucleophilic or electrophilic activation. chim.itimist.maresearchgate.net For instance, the reaction of certain substituted 2H-pyran-2-ones with nucleophiles can lead to the formation of new heterocyclic or carbocyclic systems. clockss.org

In the presence of a base, malononitrile (B47326) can attack the β-carbon of certain pyran derivatives, leading to an intermediate that undergoes intramolecular O-cyclization. acs.org Subsequent hydrolysis can then yield the final product. acs.org Similarly, the deprotonation of a hydroxyl group on a substituent can lead to a nucleophilic attack on another part of the molecule, resulting in the formation of a new ring fused to the pyran structure. imist.maresearchgate.net

Ring-opening of 2H-pyrans can be promoted by organometallic reagents, which act as nucleophiles. rsc.orgrsc.org These reagents can attack the dienones that are in equilibrium with the 2H-pyrans, leading to 1,2-addition products and subsequent ring opening to form dienic alcohols. rsc.orgrsc.org Photochemical processes can also induce ring-opening and closing mechanisms in 2H-pyran systems. epj.org

Computational and Theoretical Studies of 2h Pyran Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of reactivity.

Geometry Optimization and Conformational Analysis of 2H-Pyrans

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. DFT calculations are extensively used to determine the most stable geometries (conformations) of 2H-pyran derivatives. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the 2H-pyran ring, various conformations are possible. For instance, single-crystal X-ray diffraction studies on pyran derivatives have revealed unique conformations such as a "flattened-boat" shape. bohrium.com

Computational studies on related pyran structures, like gambogic acid which contains a 2H-pyran derivative ring, have employed DFT methods to explore different conformations. nih.gov These studies often identify multiple possible low-energy conformations and calculate the energy barriers for interconversion between them. For example, in the case of a simplified gambogic acid model, two conformations of the 2H-pyran ring were identified, with a very small energy difference between them (as low as 0.09 kJ mol⁻¹ at the B3LYP/6-311+G(2df,p)//B3LYP/6-31G(d,p)+ZPVE level of theory). nih.gov This highlights the flexibility of the pyran ring system.

Ab initio and DFT methods have been systematically used to calculate the energies of various conformers of tetrahydro-2H-pyran, such as the chair, half-chair, sofa, twist, and boat forms, providing a comprehensive understanding of the conformational landscape of the saturated pyran ring. researchgate.net These foundational studies on related structures provide a framework for understanding the likely conformations of 2-methyl-2H-pyran.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Natural Bonding Orbitals)

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide valuable insights into the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical polarizability. dergipark.org.trsapub.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. dergipark.org.tr For some pyran derivatives, the HOMO and LUMO are located on the pyran ring, indicating that this part of the molecule is central to its electronic transitions. scifiniti.com

Natural Bonding Orbitals (NBO): NBO analysis is a powerful tool used to study intra- and intermolecular bonding and interactions among bonds in a molecule. It provides a localized picture of the electron density, describing the charge transfer or delocalization of electrons from a filled donor orbital to an empty acceptor orbital. orientjchem.org The stabilization energy, E(2), associated with this delocalization is calculated using second-order perturbation theory and indicates the strength of the interaction. orientjchem.org In studies of pyran derivatives, NBO analysis has been used to confirm the existence and nature of intramolecular hydrogen bonding. orientjchem.org

Table 1: Calculated Electronic Properties of a Thiazole (B1198619) Azo Dye containing a pyran-like moiety (Dye C)
FunctionalBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
B3LYP6-311++G -5.69-3.112.58
CAM-B3LYP6-311++G-6.61-2.514.10
ωB97XD6-311++G**-7.05-2.484.57

Data adapted from a study on thiazole azo dyes, illustrating the type of data generated for related heterocyclic systems. mdpi.com

Prediction of Molecular Electrostatic Potential and Average Local Ionization Energies

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. mdpi.com It is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. mdpi.com The different colors on an MEP map correspond to different values of the electrostatic potential, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). mdpi.com For example, in pyran derivatives, the oxygen atoms are often associated with the most negative potential, making them likely sites for electrophilic attack. dergipark.org.tr

Average Local Ionization Energies (ALIE): The ALIE on the electron density surface provides a measure of the energy required to remove an electron from any point in the space of the molecule. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. Computational studies on 2H-pyran-2-one analogues have utilized ALIE surfaces to identify reactive sites. semanticscholar.orgmdpi.com

Reactivity Descriptors (e.g., Global Electrophilicity Index, Nucleophilicity Index, Chemical Potential, Hardness, Softness)

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I = -EHOMO. rsc.org

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A = -ELUMO. rsc.org

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ. rsc.org It represents the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. rsc.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sapub.org

Chemical Softness (S): The reciprocal of hardness, S = 1 / (2η). rsc.org

Global Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). rsc.org

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

These descriptors are instrumental in predicting the role of a molecule in a chemical reaction. For instance, in studies of Diels-Alder reactions involving 2H-pyran-2-ones, these indices have been used to determine whether the pyran derivative acts as an electrophile or a nucleophile. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for Tautomeric Forms of a 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one Derivative
DescriptorTautomer ATautomer B
Ionization Energy (I) (eV)6.677.78
Electron Affinity (A) (eV)1.802.22
Energy Band Gap (|GAP|) (eV)4.875.56
Chemical Potential (μ) (eV)-4.23-5.00
Global Softness (S) (eV⁻¹)0.410.36
Global Electrophilicity Index (ω) (eV)1.842.25

Data adapted from a study on a substituted 2H-pyran-2-one, illustrating the differences in reactivity descriptors between tautomers. scifiniti.com

Bond Dissociation Energy Calculations

The BDE for a bond A-B is calculated as the difference in the enthalpies of formation of the products (radicals) and the reactant: BDE = ΔfH(A•) + ΔfH(B•) - ΔfH(A-B) libretexts.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles evolve.

For 2H-pyran-2-one analogues, MD simulations have been employed to investigate their interactions with water. semanticscholar.orgmdpi.com These simulations can provide insights into both global and local aspects of these interactions by calculating interaction energies, counting hydrogen bonds, and determining radial distribution functions (RDFs). semanticscholar.orgmdpi.com RDFs can indicate which atoms of the molecule have pronounced interactions with water molecules. semanticscholar.orgmdpi.com

Furthermore, MD simulations can be used to assess the compatibility of a compound with excipients, which are inactive substances used in the formulation of medications. By calculating solubility parameters, it is possible to predict which excipients might be most suitable for use with a particular active compound. semanticscholar.orgmdpi.com For example, MD simulations have suggested that polyvinylpyrrolidone (B124986) could be a highly compatible excipient for certain 2H-pyran-2-one derivatives. semanticscholar.orgmdpi.com Such simulations are invaluable for the pre-formulation stages of drug development.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of molecules in solution is profoundly influenced by their interactions with the surrounding solvent molecules. Computational studies have been employed to understand these intermolecular forces and their impact on the properties and reactivity of pyran derivatives.

Molecular dynamics (MD) simulations and DFT calculations are powerful techniques for exploring these interactions. For instance, studies on 2H-pyran-2-one analogues have utilized MD simulations to calculate interaction energies with water. mdpi.com These calculations reveal significant differences in how various substituted pyran derivatives interact with water, with interaction energies ranging from approximately 63 kcal/mol to 77 kcal/mol. mdpi.com The number of hydrogen bonds formed with water molecules is a key factor influencing these interaction energies. mdpi.com For example, a derivative forming more than four hydrogen bonds on average exhibits the strongest interactions with water. mdpi.com

The polarity of the solvent can also affect reaction rates and conformational equilibria. researchgate.net For instance, the rate of reactions involving 3,4-dihydro-2H-pyran has been shown to be influenced by the solvent's polarity. researchgate.net Similarly, the syndiotacticity of polymers derived from N-substituted amides, which can be conceptually related to substituted pyrans, increases with solvent polarity, a phenomenon attributed to hydrogen bonding interactions. researchgate.net The self-consistent reaction field (SCRF) method is a computational approach used to model the effects of a solvent on the geometry and properties of molecules. mdpi.com

Ab Initio Molecular Orbital Theory Studies

Ab initio molecular orbital theory provides a fundamental, first-principles approach to calculating the electronic structure and energies of molecules without relying on empirical parameters. openaccessjournals.com This methodology has been instrumental in elucidating the conformational preferences of pyran and its substituted derivatives.

The conformational analysis of tetrahydropyran (B127337) (THP), a saturated derivative of pyran, and its alkyl-substituted analogues has been a significant area of research. These studies are crucial for understanding the stereoelectronic effects that dictate the three-dimensional structure and reactivity of these molecules. The anomeric effect, a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C2) of a pyranose ring to adopt an axial orientation, is a key concept in this context. scripps.edu

Ab initio calculations have been used to determine the relative energies of different conformers, such as the chair, twist, and boat forms. researchgate.net For tetrahydropyran itself, the chair conformation is the most stable. The energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 5.78 to 6.10 kcal/mol at the MP2 level of theory. researchgate.net

The introduction of alkyl substituents, such as a methyl group, influences the conformational energies. For 2-alkyl-substituted tetrahydropyrans, there is a preference for the equatorial orientation of the alkyl group, which is a general trend for substituted cyclohexanes as well. scripps.edu However, the presence of heteroatoms in the pyran ring introduces complexities like the anomeric effect. Ab initio studies on 2-methoxytetrahydropyran (B1197970) have explored the conformational preferences of axial and equatorial isomers. acs.org These studies, along with research on 2-aryloxytetrahydropyrans, have shown that the axial preference can be influenced by the electronic nature of the substituent. cdnsciencepub.com For example, in 2-(4-substituted-phenoxy)tetrahydropyrans, the preference for the axial conformer increases as the substituent on the phenyl ring becomes more electron-withdrawing. cdnsciencepub.com

Computational methods have been benchmarked against high-level coupled-cluster theory to assess their accuracy in predicting conformational energies of organic molecules, including substituted tetrahydropyrans. researchgate.net These benchmarks are essential for ensuring the reliability of the computational predictions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating energy barriers. openaccessjournals.comrsc.org This information is crucial for understanding reaction kinetics and selectivity.

For pyran and its derivatives, computational methods have been used to construct PESs for various reactions, including conformational interconversions and thermal decompositions. rsc.orgtamu.edu For example, the conformational interconversion of 3,4-dihydro-2H-pyran has been studied by constructing two-dimensional potential energy surfaces, which revealed that in the neutral state, twisted conformers interconvert through an asymmetric bent conformation. rsc.org

In the context of reaction mechanisms, DFT calculations have been employed to explore the PES of reactions such as the Diels-Alder reaction of 2H-pyran-2-ones and the thermal decomposition of dihydropyran derivatives. mdpi.comresearchgate.net For the thermal decomposition of 3,6-dihydro-2H-pyran, a concerted mechanism involving a six-membered cyclic transition state has been computationally investigated. mdpi.com Similarly, the PES for the electrocyclic reactions of related systems has been calculated using advanced methods like CASSCF. researchgate.net

Identifying the structure of the transition state (TS) and calculating its energy relative to the reactants (the energy barrier) are critical for understanding reaction rates. mit.edu Computational methods allow for the precise location of transition state geometries and the calculation of activation energies.

For the thermal decomposition of 3,6-dihydro-2H-pyran and its methyl-substituted derivatives, DFT calculations at the PBE0/6-311+G(d,p) level of theory have been used to determine activation energies. mdpi.com The calculated activation energy for the unsubstituted dihydropyran was found to be in good agreement with experimental values. mdpi.com The study also revealed that methyl substituents at positions 2, 4, and 6 decrease the activation free energy. mdpi.com Specifically, for 2-methyl-3,6-dihydro-2H-pyran, the calculated activation free energy (ΔG≠) was 182 kJ·mol⁻¹. mdpi.com

The energy barriers for various other reactions involving pyran derivatives have also been computationally determined. For instance, in the synthesis of 4H-pyran derivatives, the energy barrier for a key transition state was calculated to be approximately 10.70 kcal/mol. nih.gov In another study on the autoxidation of tetrahydropyran, the energy barrier for hydrogen abstraction was predicted to be 104.1 kJ mol⁻¹ at the BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ level of theory. rsc.org

Table 1: Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives mdpi.com

CompoundActivation Energy (Ea) (kJ·mol⁻¹)Activation Free Energy (ΔG≠) (kJ·mol⁻¹)
3,6-dihydro-2H-pyran~196-
4-methyl-3,6-dihydro-2H-pyran~190-
2,6-dimethyl-3,6-dihydro-2H-pyran~183-
2-methyl-3,6-dihydro-2H-pyran202182
6-methyl-3,6-dihydro-2H-pyran204184

Calculated at the PBE0/6-311+G(d,p) level of theory.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com

FMO analysis is particularly useful for understanding pericyclic reactions, such as the Diels-Alder reaction, in which pyran derivatives can participate. imperial.ac.ukwikipedia.org In the context of the Diels-Alder reaction of 2H-pyran-2-ones, FMO analysis, including the calculation of charge transfer and global reactivity indices, has been used to determine whether the pyran-2-one acts as the electrophile or the nucleophile. researchgate.net The introduction of electron-withdrawing substituents on the dienophile was found to shift the reaction from a polar, two-step mechanism to a more synchronous, concerted mechanism. researchgate.net

In the thermal decomposition of dihydropyran derivatives, FMO analysis can provide insights into the electronic changes that occur during the reaction. The analysis of the HOMO and LUMO can help to explain the stabilizing effect of substituent groups on the transition state. mdpi.com For instance, the decrease in electron density at certain carbon atoms in the pyran ring of the transition state, as revealed by FMO analysis, can explain the observed decrease in activation energy upon substitution. mdpi.com

Solvent Modeling Effects on Reaction Thermodynamics and Kinetics

Computational studies on 2H-pyran derivatives highlight the critical role of the solvent environment in dictating the thermodynamics and kinetics of reactions. The choice of solvent can significantly alter activation barriers and reaction rates. DFT calculations on the retro-Diels-Alder (rDA) reaction of partially saturated 2-pyrone molecules, for instance, have shown that solvents can reduce the activation barriers by as much as 40 kJ mol⁻¹. rsc.org

In these studies, a clear trend was observed where polar solvents stabilize the polar transition state more effectively than non-polar solvents, thus lowering the activation energy. The calculated activation barrier for the rDA reaction was found to decrease in the following order of solvent environments: vapor-phase > n-hexane > benzene (B151609) > acetone (B3395972) > methanol (B129727) > water. rsc.org This indicates that reactions involving polar or charged intermediates and transition states are significantly accelerated in polar protic and aprotic solvents. For example, in some cycloaddition reactions, polar solvents were found to lower the activation energy despite a greater Frontier Molecular Orbital (FMO) gap compared to non-polar solvents. acs.org

The stabilization of reactants and transition states by the solvent environment directly impacts the reaction's energy profile. For cycloaddition reactions involving ketenes, it has been calculated that solvents stabilize the reactants, which can, in some cases, increase the energy barrier compared to the gas phase. orientjchem.org For instance, the energy barrier for the [2+2] cycloaddition of ketene (B1206846) with cyclopentadiene (B3395910) across the C=C bond increases from the gas phase when solvents like carbon tetrachloride, DMSO, and water are introduced. orientjchem.org This underscores the necessity of including solvent models, such as the Polarizable Continuum Model (PCM), to accurately predict reaction outcomes in solution. researchgate.net

The following table summarizes the effect of different solvents on the activation energy for the retro-Diels-Alder reaction of a 2-pyrone derivative, illustrating the general principle of how solvent polarity influences reaction kinetics in pyran systems.

SolventRelative Activation Barrier Trend
Vapor-phaseHighest
n-HexaneHigh
BenzeneIntermediate
AcetoneLow
MethanolLower
WaterLowest

Table 1: Trend of activation barriers for the retro-Diels-Alder reaction of a 2-pyrone derivative in various solvents, based on computational studies. rsc.org

Quantum-Chemical Studies of Tautomeric Transformations

Tautomerism is a key feature of many heterocyclic compounds, including derivatives of 2H-pyran. Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the energetics and structural changes associated with these transformations. These studies often focus on the relative stability of different tautomeric forms, the energy barriers for their interconversion, and the influence of the environment on the tautomeric equilibrium.

Theoretical calculations allow for the determination of the Gibbs free energies (ΔG) of different tautomers, which in turn can be used to predict their relative populations at equilibrium. For example, a computational study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one revealed the existence of two primary enol tautomers, A and B. rsc.orgscifiniti.com The calculations, performed at the DFT/B3LYP/6-311G** level, showed that tautomer A is the dominant form. rsc.orgscifiniti.com

The solvent environment plays a crucial role in shifting the tautomeric equilibrium. The study on the aforementioned pyran-2-one derivative calculated the free energies and populations of its tautomers in two different solvents. rsc.orgscifiniti.com It was found that the population of the minor tautomer, B, increases in a less polar solvent like chloroform, although it still does not exceed 13% of the total population. scifiniti.com This is a common finding in computational studies of tautomerism, where the relative polarity of the solvent can stabilize one tautomer over another, often due to differences in the dipole moments of the tautomeric forms. rsc.org

In another example involving molybdenum cofactor model complexes, the equilibrium between a cyclized pyran form and an open-chain form was studied in various deuterated solvents. The equilibrium constants (Keq) derived from ¹H NMR data showed a clear correlation with solvent polarity, with more polar solvents favoring the cyclized pyran form. brynmawr.edu

The table below presents data from a computational study on the tautomerism of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, illustrating the calculated free energies and populations in different solvent environments.

TautomerSolventRelative Gibbs Free Energy (ΔG, kcal/mol)Population (%)
APolar Solvent0.00>99
BPolar Solvent>2.0<1
AChloroform (Less Polar)0.00~87
BChloroform (Less Polar)~1.2~13

Table 2: Calculated relative Gibbs free energies and Boltzmann weighting factors for tautomers of a 2H-pyran-2-one derivative in different solvents. rsc.orgscifiniti.comscifiniti.com Note: The specific polar solvent was not named in the abstract, but the trend is illustrative.

Quantum-chemical calculations can map the changes in molecular geometry and electronic properties as a molecule transitions from one tautomeric form to another. During the tautomerization of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, significant changes in bond lengths were observed. scifiniti.com For instance, in the transformation from tautomer A to tautomer B, certain C-O and C-C bond lengths increase while others decrease, reflecting the shift in double and single bond character. scifiniti.com Specifically, the C=O bond involved in the tautomerization lengthens as it takes on more single-bond character, while the adjacent C-C bond shortens. scifiniti.com

The following table details the changes in selected bond lengths during the tautomeric transformation of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, as determined by DFT calculations.

BondBond Length in Tautomer A (Å)Bond Length in Tautomer B (Å)
O(3)–C(7)1.3131.259
O(4)–C(27)1.2501.302
C(6)–C(7)1.4131.458
C(6)–C(27)1.4671.411

Table 3: Calculated bond lengths for the two tautomeric forms of a 2H-pyran-2-one derivative, illustrating the geometric changes during tautomerization. scifiniti.com

Spectroscopic and Diffraction Based Structural Characterization of 2h Pyran Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of 2H-pyran compounds. One-dimensional (1D) and two-dimensional (2D) NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing a detailed map of the molecular structure. nih.gov

The chemical environment of each nucleus within a 2H-pyran derivative influences its resonance frequency, or chemical shift (δ), providing key structural insights.

¹H NMR: The proton NMR spectra of 2H-pyran derivatives display characteristic signals for the protons on the heterocyclic ring and any substituents. For instance, in substituted 4-methyl-2H-pyran-2-ones, the proton at the C5 position typically appears as a singlet around δ 6.0 ppm. clockss.org In pyrazolo nih.govpg.edu.plpyran derivatives, analysis of chemical shifts and coupling constants is the first step in assigning proton signals. nih.gov The protons of a methyl group on the pyran ring, such as in 4-methyl-2H-pyran-3-carboxylate derivatives, can be observed as a singlet around δ 2.2-2.3 ppm. arabjchem.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. In 2H-pyran-2-one derivatives, the carbonyl carbon (C2) is highly deshielded, resonating at approximately δ 161-166 ppm. clockss.org The carbons of the double bonds within the pyran ring (e.g., C5 and C6) typically appear in the olefinic region of the spectrum. For example, in a series of 4-(4-fluorophenyl)-4H-pyran derivatives, the C5 and C6 carbons were identified within the δ 100-160 ppm range. bohrium.com The chemical shift of the methyl carbon in a 2-methyl-4H-pyran derivative has been reported around δ 18.2 ppm. arabjchem.org

¹⁴N and ¹⁹F NMR: For 2H-pyran derivatives containing nitrogen or fluorine, ¹⁴N and ¹⁹F NMR can be valuable. In the case of ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate, the presence of the amino group (NH₂) and the fluorophenyl moiety makes it a candidate for such analyses. bohrium.com Similarly, for a 4-(4-fluorophenyl) substituted 2H-pyran-2-one, the carbon-fluorine coupling constants (JCF) observed in the ¹³C NMR spectrum provide crucial connectivity information. For example, the carbon attached to fluorine shows a large coupling constant (d, JCF = 249.3 Hz), while carbons further away show smaller coupling constants.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2H-Pyran Derivatives

NucleusPositionRepresentative Chemical Shift (ppm)Compound Type / NotesCitation
¹H H-55.92 - 6.654-Methyl-2H-pyran-2-ones clockss.org
H-44.22 - 4.634-Aryl-4H-pyrans arabjchem.org
CH₃2.10 - 2.36Methyl group on the pyran ring arabjchem.orgvulcanchem.com
¹³C C-2161.1 - 168.8Carbonyl carbon in 2H-pyran-2-ones clockss.org
C-3~102In 2H-pyran-2-ones
C-438.3 - 39.7In 4-Aryl-4H-pyrans arabjchem.org
C-5102.4 - 108.2In various pyran derivatives arabjchem.org
C-6158.4 - 161.2In various pyran derivatives arabjchem.org
CH₃17.6 - 20.7Methyl group on the pyran ring arabjchem.org

2D NMR experiments are essential for unambiguously assigning complex structures and determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to one another in the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry of substituents on the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.gov

Comprehensive 1H, 13C, 14N, and 19F NMR for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net

IR spectroscopy is routinely used to confirm the presence of key functional groups in 2H-pyran derivatives. nih.govresearchgate.net The C=O stretching vibration of the lactone in 2H-pyran-2-ones gives rise to a strong absorption band typically in the range of 1641-1755 cm⁻¹. arabjchem.orgvulcanchem.comresearchgate.net The C=C stretching vibrations of the pyran ring are also observable. In more complex derivatives, other characteristic bands appear, such as the O-H stretch (3200–3500 cm⁻¹) for hydroxylated pyrans and the N-H stretch (3300-3450 cm⁻¹) for amino-substituted pyrans. vulcanchem.comarabjchem.org IR spectroscopy is also effective in characterizing intramolecular hydrogen bonds, which can cause a broadening and shift of the O-H absorption band to lower frequencies. researchgate.netscifiniti.comscifiniti.com

Table 2: Characteristic IR Absorption Frequencies for 2H-Pyran Derivatives

Functional GroupVibration TypeFrequency Range (cm⁻¹)Citation
O-HStretching3200 - 3500 vulcanchem.comresearchgate.net
N-H (amine)Stretching3327 - 3423 arabjchem.org
C=O (lactone)Stretching1641 - 1755 arabjchem.orgresearchgate.net
C=CStretching~1600 scifiniti.com
C-OStretching1100 - 1250 vulcanchem.com
C≡N (nitrile)Stretching~2220 bohrium.comarabjchem.org

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations and skeletal modes that may be weak in the IR spectrum. In the study of a crystalline 2H-pyran-2-one derivative, Raman spectra were used alongside IR data and DFT calculations to perform a complete vibrational analysis. researchgate.netscifiniti.comscifiniti.com For example, stretching vibrations of the C-O and C-C bonds within the pyran ring were identified between 1150 and 1290 cm⁻¹ in the experimental spectra. scifiniti.com

Infrared (IR) Spectroscopy for Functional Group Identification and Intramolecular Hydrogen Bonding Characterization

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. nih.govscifiniti.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods used for pyran derivatives. researchgate.net

The mass spectrum of 3,4-dihydro-2H-pyran, a related saturated pyran, shows a molecular ion peak (M⁺•) at m/z 84. pg.edu.pl Its fragmentation pattern includes major peaks at m/z 69, 55, and 41, which arise from characteristic ring-opening and cleavage pathways. pg.edu.pl Recent studies on 3,4-dihydro-2H-pyran have used mass spectrometry to investigate electron-induced ionization and dissociation, providing insights into the fragmentation mechanisms of the pyran ring. aip.orgnih.gov

For more complex substituted 2H-pyrans, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. arabjchem.org The fragmentation patterns are often dominated by the loss of stable neutral molecules or radicals. For example, 2H-chromenes, which contain a 2H-pyran ring fused to a benzene (B151609) ring, show a major fragmentation pathway involving the cleavage of the C(sp³)-O bond of the pyran ring. uminho.pt

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography stands as a definitive method for determining the three-dimensional structure of crystalline solids, providing precise data on bond lengths, bond angles, and spatial arrangement of atoms. While specific crystallographic data for the parent 2-methyl-2H-pyran is not extensively documented, a wealth of information exists for its derivatives, which reveals key structural features of the 2H-pyran ring system.

Studies on various substituted pyran derivatives confirm the utility of this technique. For instance, the crystal structure of 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione was determined to be a monoclinic space group P21. ccspublishing.org.cn Similarly, the analysis of methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate revealed a 'flattened-boat' conformation for the pyran ring. researchgate.netbohrium.com In another example, the X-ray diffraction study of a platinum complex containing 2-methyl-2,4,6-tris(trifluoromethyl)pyran showed that the pyran ring itself is essentially planar. psu.edu

Table 1: Crystallographic Data for Selected 2H-Pyran Derivatives

Compound NameCrystal SystemSpace GroupKey Geometric Feature(s)
3-Acetyl-6-methyl-2H-pyran-2,4-(3H)-dione ccspublishing.org.cnMonoclinicP2₁a=4.429Å, b=18.726Å, c=9.588Å, β=102.63°
Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate researchgate.netMonoclinicC2/cPyran ring in 'flattened-boat' conformation; Dihedral angle between pyran and phenyl rings is 87.8(1)°
(Cyclo-octa-1,5-diene)[2-methyl-2,4,6-tris(trifluoromethyl)pyran]platinum psu.eduTriclinicP1Pyran ring is essentially planar; η²-coordination to platinum
N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide nih.govMonoclinicP2₁/c-

In Situ Spectroscopic Methods for Reaction Monitoring

In situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing mechanistic insights without the need to isolate intermediates. These techniques are particularly powerful for studying catalytic processes involving 2H-pyran compounds.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, or DRIFTS, is a surface-sensitive infrared technique ideal for monitoring gas-solid phase reactions, such as those in heterogeneous catalysis. swri.orgwikipedia.org It is used to analyze powdered samples and can detect short-lived intermediates on a catalyst surface. youtube.com

A notable application relevant to the pyran structure is the in situ DRIFT spectroscopy study of the gas-phase dehydration of tetrahydrofurfuryl alcohol (THFA) to 3,4-dihydro-2H-pyran (DHP) over a γ-Al₂O₃ catalyst. dntb.gov.uasciprofiles.com In this process, researchers were able to monitor the evolution of surface species during the reaction at elevated temperatures (648 K). dntb.gov.uaresearchgate.net The DRIFT spectra allowed for the identification of the desired product, DHP, as well as other surface-adsorbed species, including carbonyl-containing byproducts and carboxylates formed from the reaction of surface intermediates with the oxide catalyst. dntb.gov.uasciprofiles.com

This ability to track the formation of products and byproducts directly on the catalyst surface is crucial for understanding reaction mechanisms and optimizing catalyst design to improve yield and selectivity. dntb.gov.uasciprofiles.com The intensity of specific infrared bands can be correlated with reaction parameters like temperature and reactant concentration, providing kinetic information about the transformation. dntb.gov.ua

Kinetics and Thermodynamics of 2h Pyran Chemical Transformations

Kinetic Studies of Pyran Reaction Rates

The study of reaction kinetics provides insight into the speed at which chemical transformations occur and the factors that influence this speed. For 2-methyl-2H-pyran and related structures, kinetic analyses are crucial for understanding their stability and reactivity.

Determination of Rate Constants and Reaction Orders

The rate of a chemical reaction is quantified by its rate constant (k) and the reaction order, which describes how the rate is affected by the concentration of each reactant. chemrevise.orglibretexts.orguomustansiriyah.edu.iq For reactions involving pyran derivatives, these parameters are often determined experimentally by monitoring the concentration of reactants or products over time. libretexts.orglibretexts.org

For instance, the thermal decomposition of 6-methyl-3,6-dihydro-2H-pyran is a first-order reaction, meaning the rate is directly proportional to the concentration of the pyran. In the context of atmospheric chemistry, the reaction of 2,3-dimethylphenol (B72121) with OH radicals to form 3-hydroxy-2-methyl-2H-pyran-2-carbaldehyde has a calculated rate constant of 2.22 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ at 298 K. iaps.org.in

The electrocyclic ring-opening of 2H-pyrans to form dienones is another key reaction. For a specific 2H-pyran, the rate constant for its conversion to a cis-dienone (k₁) was found to be 1.4 × 10⁻³ s⁻¹, while the reverse reaction (k₋₁) had a rate constant of 1.3 × 10⁻⁴ s⁻¹ at 327 K. nih.gov Kinetic measurements for the ring-opening of other pyran derivatives have been determined using techniques that trap the resulting dienone with a reducing agent. oregonstate.edu For example, the rate constant for the ring opening of one pyran derivative in the presence of LiAlH₄ in diethyl ether at 15°C was determined to be 0.80 x 10⁻⁴ s⁻¹. oregonstate.edu

Computational studies on the thermal decomposition of dihydropyran derivatives have also provided first-order rate constants. At 600 K, the calculated rate constants for the decomposition of 3,6-dihydro-2H-pyran (DHP), 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) were 1.02 × 10⁻⁴, 3.99 × 10⁻⁴, and 1.36 × 10⁻³ s⁻¹, respectively. mdpi.com

Table 1: Rate Constants for Various Pyran Reactions

Reaction Compound Conditions Rate Constant (k) Source
OH Radical Reaction 2,3-Dimethylphenol 298 K 2.22 x 10⁻¹¹ cm³molecule⁻¹s⁻¹ iaps.org.in
Electrocyclic Ring Opening 2H-Pyran derivative 327 K 1.4 × 10⁻³ s⁻¹ (forward) nih.gov
Electrocyclic Ring Closing cis-Dienone 327 K 1.3 × 10⁻⁴ s⁻¹ (reverse) nih.gov
Thermal Decomposition 3,6-Dihydro-2H-pyran (DHP) 600 K 1.02 × 10⁻⁴ s⁻¹ mdpi.com
Thermal Decomposition 4-Methyl-3,6-dihydro-2H-pyran (MDHP) 600 K 3.99 × 10⁻⁴ s⁻¹ mdpi.com

Temperature Dependence of Reaction Rates (Arrhenius Parameters)

The relationship between temperature and reaction rate is described by the Arrhenius equation, which incorporates the activation energy (Ea) and the pre-exponential factor (A). libretexts.orgtamu.edulibretexts.org This equation, k = A * exp(-Ea/RT), mathematically demonstrates that higher temperatures lead to larger rate constants and thus faster reactions. libretexts.orgtamu.edulibretexts.org The pre-exponential factor, A, relates to the frequency of collisions with the correct orientation for a reaction to occur. bhu.ac.in

For the thermal decomposition of 6-methyl-3,6-dihydro-2H-pyran, a strictly first-order, unimolecular gas-phase reaction, the Arrhenius equation is given as log k = 14.31 - 208.1 / (RT ln 10). From this, the experimental frequency factor (log A) is 14.31 s⁻¹. Computational studies on the thermolysis of dihydropyran derivatives allow for the calculation of the frequency factor (A) by linearizing the Arrhenius equation from rate constants determined at various temperatures. mdpi.com

Table 2: Arrhenius Parameters for Thermal Decomposition of Dihydropyran Derivatives

Compound Activation Energy (Ea) (kJ·mol⁻¹) Frequency Factor (A) (s⁻¹) Temperature Range (°C) Source
6-Methyl-3,6-dihydro-2H-pyran (Experimental) 208.1 10¹⁴.³¹ 329–374

Analysis of Competitive Reaction Pathways

Chemical reactions can often proceed through multiple pathways, leading to different products. The study of these competitive pathways is essential for predicting the major products of a reaction.

In the atmospheric degradation of 2,3-dimethylphenol initiated by OH radicals, several reaction pathways are possible. iaps.org.inrsc.org Theoretical studies have shown that the formation of 3-hydroxy-2-methyl-2H-pyran-2-carbaldehyde is a favorable pathway. iaps.org.inrsc.org Another competitive pathway leads to the formation of 7-methyl-2,8-dioxa-bicyclo mdpi.comrsc.orgocta-3,5-diene-3-ol. rsc.org

The electrocyclic ring-opening of 2H-pyrans is in equilibrium with the corresponding open-chain dienone isomers. nih.gov The position of this equilibrium can be influenced by substituents and solvent polarity. For example, substitution at the C2-position of the pyran ring with two methyl groups shifts the equilibrium significantly towards the 2H-pyran form. nih.gov Aprotic polar solvents, on the other hand, tend to favor the formation of the dienone. nih.gov

In the reaction of vinyldiazoacetates with perfluoroalkyl iodides, a proposed mechanism involves the formation of a radical pair, which is kinetically favored over the formation of an iodonium (B1229267) ylide. chinesechemsoc.org The activation free energy for the radical pair pathway is lower, indicating it is the more likely route. chinesechemsoc.org

During the isomerization of certain dienes, a low-energy (2H)-pyran intermediate can be formed through a 6π electrocyclization. nih.gov This pyran can then re-open to form a different diene isomer, representing a competitive pathway that can influence the final product distribution. nih.gov

Thermodynamic Characterization of Pyran Transformations

Thermodynamics provides a framework for understanding the energy changes that occur during a chemical reaction, including the stability of reactants, products, and transition states.

Calculation of Activation Energies (Ea) and Activation Free Energies (ΔG‡)

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the Gibbs free energy of activation (ΔG‡) includes both enthalpic and entropic contributions to the energy barrier. libretexts.orgresearchgate.net

For the electrocyclic ring-opening of a cis-dienone to a 2H-pyran, the activation energy was determined to be 20 kcal/mol, while the reverse process had an Ea of 27 kcal/mol. nih.gov In the thermal decomposition of 6-methyl-3,6-dihydro-2H-pyran, the experimental activation energy is 208.1 kJ·mol⁻¹.

Computational studies have been extensively used to calculate these parameters for pyran-related reactions. For the thermal decomposition of various dihydropyran derivatives, the following values have been reported:

3,6-Dihydro-2H-pyran (DHP): ΔG‡ = 196 kJ·mol⁻¹, Ea = 208 kJ·mol⁻¹

2-Methyl-3,6-dihydro-2H-pyran: ΔG‡ = 182 kJ·mol⁻¹, Ea = 202 kJ·mol⁻¹ mdpi.com

4-Methyl-3,6-dihydro-2H-pyran (MDHP): ΔG‡ = 190 kJ·mol⁻¹, Ea = 209 kJ·mol⁻¹

6-Methyl-3,6-dihydro-2H-pyran: ΔG‡ = 184 kJ·mol⁻¹, Ea = 204 kJ·mol⁻¹ mdpi.com

2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP): ΔG‡ = 183 kJ·mol⁻¹, Ea = 196 kJ·mol⁻¹

These data indicate that methyl substituents, particularly at the 2 and 6 positions, lower the activation free energy for thermal decomposition. mdpi.com

In the reaction of 2,3-dimethylphenol with OH radicals, the formation of 3-hydroxy-2-methyl-2H-pyran-2-carbaldehyde has a relatively small energy barrier of 7.74 kcal/mol. iaps.org.in

Determination of Enthalpies (ΔH‡) and Entropies (ΔS‡) of Activation

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further detail about the transition state of a reaction. ΔH‡ relates to the heat required to reach the transition state, while ΔS‡ reflects the change in disorder. These parameters can be derived from the temperature dependence of the reaction rate using the Eyring equation. acs.org

Computational chemistry is a powerful tool for determining these thermodynamic parameters. For the thermolysis of dihydropyran derivatives, these values have been calculated at 600 K. mdpi.com

Table 3: Thermodynamic Activation Parameters for Thermolysis of Dihydropyran Derivatives at 600 K

Compound ΔG‡ (kJ·mol⁻¹) ΔH‡ (kJ·mol⁻¹) ΔS‡ (J·mol⁻¹·K⁻¹) Source
3,6-Dihydro-2H-pyran (DHP) 196 202 26.6 mdpi.com
4-Methyl-3,6-dihydro-2H-pyran (MDHP) 190 197 12.1 mdpi.com

These calculations reveal that for the decomposition of 4-methyl-3,6-dihydro-2H-pyran, the methyl group at position 4 enhances the reaction through its entropic contribution. mdpi.com

Reaction Exothermicity and Endothermicity Assessments

The enthalpy change (ΔH) of a reaction, indicating whether it releases (exothermic) or absorbs (endothermic) heat, is fundamental to understanding the stability of this compound and its derivatives. libretexts.org

A key aspect of 2H-pyran chemistry is its valence isomerization to a corresponding cis-dienone. mdpi.comnih.gov The thermal decomposition of related dihydropyran compounds is an endothermic process, requiring energy input to proceed. Computational studies on the thermal decomposition of molecules like 3,6-dihydro-2H-pyran and its methylated derivatives show that these reactions are characterized by significant activation energies, implying an endothermic barrier to reaction. For instance, the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran has a calculated activation free energy (ΔG‡) of 183 kJ·mol⁻¹. mdpi.comresearchgate.net

In the reversible valence isomerization of trans-β-ionone, which involves a 2H-pyran intermediate, the conversion from the cis-dienone form to the 2H-pyran is the less energy-intensive direction, with an activation energy (Ea) of 20 Kcal/mol. The reverse reaction, opening the pyran ring, requires more energy, with an Ea of 27 Kcal/mol, indicating the endothermic nature of the ring-opening process relative to the cyclization. mdpi.com Conversely, certain oxidative reaction pathways involving pyran-like structures can be highly exothermic. For example, a reaction forming 3-hydroxy-2-methyl-2H-pyran-2-carbaldehyde as a product is reported to be exothermic by -80.42 kcal mol⁻¹. rsc.org

Reaction TypeCompoundParameterValueThermodynamic Nature
Valence Isomerizationtrans-β-ionone (cis-dienone to 2HP)Activation Energy (Ea)20 Kcal/molLess Endothermic
Valence Isomerizationtrans-β-ionone (2HP to cis-dienone)Activation Energy (Ea)27 Kcal/molMore Endothermic
Thermal Decomposition2,6-dimethyl-3,6-dihydro-2H-pyranActivation Free Energy (ΔG‡)183 kJ·mol⁻¹Endothermic
Oxidation2,3-dimethylphenol derivativeEnthalpy of Reaction (ΔH)-80.42 kcal mol⁻¹Exothermic

Application of Transition State Theory (TST) in Kinetic Modeling

Transition State Theory (TST) is a fundamental framework for analyzing the rates of chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which then proceeds to form products. rsc.orgwikipedia.org This theory is instrumental in modeling the kinetics of transformations involving this compound and related compounds.

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the calculation of potential energy surfaces for reactions. nih.gov By identifying the transition state structure at the saddle point of this surface, kinetic and thermodynamic parameters can be determined. mdpi.comresearchgate.netrsc.org For instance, the thermal decomposition of dihydropyran compounds has been studied using the PBE0/6-311+G(d,p) level of theory, which models a concerted mechanism via a six-membered cyclic transition state. mdpi.comresearchgate.net

These computational models, often combined with Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are used to calculate microcanonical rate coefficients, k(E), which describe how the rate of reaction depends on the internal energy of the molecule. nih.govacs.org This approach has been successfully applied to study the unimolecular rearrangements of pyran ions, showing that molecular ions of methylfurans can isomerize into 2H-pyran ions before dissociation. nih.gov The calculations help to elucidate complex reaction mechanisms and predict reaction rates over various temperatures and pressures. acs.org

Influence of Environmental Factors on Kinetics and Thermodynamics

The reaction environment, including the choice of solvent and the presence of catalysts, can significantly alter the kinetics and thermodynamics of reactions involving this compound.

Solvent Effects on Reaction Rates and Pathways

The solvent plays a crucial role in the equilibrium between 2H-pyrans and their isomeric dienones. Studies have shown that a change in solvent polarity can shift this equilibrium. For example, in the valence isomerization of a 2H-pyran derivative, switching the solvent from tetrachloroethylene (B127269) to the more polar pyridine (B92270) resulted in an increased concentration of the open-chain dienone form. oregonstate.edu This is a general trend, as aprotic polar solvents are known to shift the equilibrium towards the dienone. mdpi.comnih.gov

Solvent choice also impacts the rates and outcomes of cycloaddition reactions. In Diels-Alder reactions involving 2H-pyran-2-ones, investigating a range of solvents such as water, n-butanol, and xylene revealed that higher temperatures were generally necessary for high conversion, regardless of the solvent used. mdpi.com Furthermore, in other Diels-Alder cycloadditions, the use of different alcohol solvents was found to directly influence the diastereoselectivity of the reaction. Sterically hindered alcohols like tert-butanol (B103910) led to slower reaction rates but higher endo selectivity. pkusz.edu.cn The rate of some cycloaddition reactions of 3,4-dihydro-2H-pyran has also been shown to be weakly dependent on solvent polarity. researchgate.net

Reaction2H-Pyran DerivativeSolvent SystemObserved EffectReference
Valence Isomerization2H-Pyran/DienoneTetrachloroethylene vs. PyridineIncreased dienone concentration in pyridine oregonstate.edu
Diels-Alder2H-Pyran-2-oneVarious (water, n-butanol, xylene)High temperature needed for conversion mdpi.com
Diels-Alder2H-Pyran-2,5-dioneAlcohol solvents (e.g., tBuOH)Increased endo selectivity with hindered alcohols pkusz.edu.cn

Catalytic Effects on Activation Parameters

Catalysts can significantly lower the activation energy of a reaction, thereby increasing its rate without being consumed. In the context of pyran chemistry, both acid and metal catalysts are employed.

Acid-catalyzed cyclization is a common method for synthesizing pyran rings. For instance, the cyclization of (R)-5-hydroxyhex-1-en-3-one to form a dihydropyranone can be achieved using palladium catalysis. The Cannizzaro reaction of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, proceeds with an activation energy of 82 kJ/mol in the presence of sodium hydroxide (B78521). scispace.com

Palladium catalysts have been shown to influence the C-O bond functionalization of 3,4-dihydro-2H-pyran, altering reaction rates and selectivity compared to the non-catalyzed reaction. chemrxiv.org Additionally, substituent effects, which are mechanistically related to catalysis, demonstrate how molecular structure impacts activation parameters. Computational studies on the thermal decomposition of dihydropyrans revealed that methyl substituents at the 2, 4, and 6 positions decrease the activation free energy of the molecules, thereby favoring thermal decomposition. mdpi.comresearchgate.net The stabilizing effect is attributed to the electronic properties of the methyl groups in the transition state. mdpi.com

ReactionSubstrateCatalyst/ConditionActivation ParameterValue
Cannizzaro Reaction2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehydeSodium HydroxideActivation Energy (Ea)82 kJ/mol
Thermal Decomposition3,6-dihydro-2H-pyranMethyl substituent at C2Change in ΔG‡~6 kJ·mol⁻¹ decrease
C-O Alumination3,4-dihydro-2H-pyran[Pd(PCy3)2]Reaction RateIncreased

Role of 2h Pyrans in Complex Molecular Synthesis and Design

2H-Pyrans as Versatile Building Blocks for Heterocyclic Systems

The inherent reactivity of the 2H-pyran nucleus, characterized by three electrophilic centers at positions C-2, C-4, and C-6, makes it susceptible to nucleophilic attack, often leading to ring-opening and rearrangement reactions. clockss.org This vulnerability is a synthetic advantage, allowing the transformation of the pyran ring into a wide array of other heterocyclic and carbocyclic systems. clockss.org Functionally diverse aromatic and heteroaromatic systems can be synthesized from 2H-pyran-2-ones, which are stable and can be prepared from readily available starting materials. mdpi.comresearchgate.net

2H-pyrans are instrumental in constructing more complex fused ring systems. One-pot synthesis methods have been developed to produce various fused pyran-2-ones from 1,3-dicarbonyl compounds and other reagents. colab.wssemanticscholar.org For instance, procedures starting from cyclic lactones, a thiolactone, and a lactam have proven effective in creating different fused pyran-2-one structures. semanticscholar.org

A common and powerful strategy is the Knoevenagel condensation followed by an oxa-6π-electrocyclization. nih.gov This tandem process, which can be viewed as a formal [3+3] cycloaddition, is a frequent route to 1-oxatrienes that subsequently cyclize to form 2H-pyrans. nih.govacs.org This methodology has been successfully applied to synthesize biologically significant pyranocoumarins, pyranoquinolinones, and pyranonaphthoquinones. nih.gov

Research has detailed specific synthetic achievements, including:

The synthesis of 3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones. researchgate.net

The creation of highly functionalized spirocyclic ketals via the carbanion-induced ring transformation of 2H-pyran-2-ones. mdpi.com

The development of N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones to afford functionalized 2H-pyran-2-ones. acs.org

Starting MaterialsReaction TypeProduct
1,3-Dicarbonyl compounds, N-acylglycines, one-carbon synthonsOne-pot condensationFused Pyran-2-ones colab.wssemanticscholar.org
Enals, 1,3-dicarbonyl compoundsKnoevenagel/ElectrocyclizationBicyclic 2H-Pyrans nih.gov
Alkynyl esters, enolizable ketonesNHC-catalyzed [3+3] annulationFunctionalized 2H-Pyran-2-ones acs.org
3-Bromoenals, 1,3-dicarbonyl compoundsOxidative NHC catalysis2H-Pyran-2-ones acs.org

This table summarizes methods for synthesizing pyran-2-one heterocycles.

The pyran-2-one scaffold is a highly versatile precursor for a vast range of other heterocyclic systems through ring transformation reactions with various nucleophiles. clockss.orgcolab.ws These reactions provide convenient pathways to important biological nuclei. researchgate.net

The pyran-2-one ring can be readily converted into a variety of new heterocycles by reacting with nitrogen and carbon nucleophiles, often using simple procedures. clockss.org Research has demonstrated the synthesis of numerous systems from 2H-pyran-2-one precursors:

Pyridine (B92270) Derivatives : The reaction of 2,2-dimethyl-2H-pyrans with activated alkynes can produce substituted alkyl benzoate (B1203000) derivatives. acs.org Transformations of 3-amino derivatives of fused pyran-2-ones can also yield pyridazine (B1198779) derivatives. researchgate.net

Quinoline Derivatives : Fused 2H-1-benzopyran-2,5-diones can be converted into 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines by reacting with ammonia, aniline (B41778), or amino acids. clockss.org

Pyrazole and Thiazole (B1198619) Derivatives : Pyran-2-one derivatives undergo rearrangement reactions with nucleophiles like substituted amines, hydrazines, and 2-amino-thiazole to yield pyrazole, pyridone, pyrimidine, and other heterocyclic systems. researchgate.net Specifically, 5-acyl-2H-pyran-2-ones react with various hydrazines to form substituted pyrazol-5(4H)-ones. clockss.org

General Heterocycles : Suitably functionalized 2H-pyran-2-ones have been explored as precursors for a wide array of heterocycles including pyrimidines, isoquinolines, pyrroles, imidazopyridines, and oxazoles under base-mediated conditions. researchgate.netcolab.ws

Fabrication of Diverse Fused and Annulated Pyran-2-ones and Related Heterocycles

Scaffold for Advanced Synthetic Targets

Beyond simple heterocycles, 2H-pyrans serve as foundational scaffolds for constructing highly functionalized and complex molecular architectures, including valuable natural products.

The reactivity of the 2H-pyran ring has been harnessed to synthesize complex aromatic compounds. A notable application is in sequential Diels-Alder/retro-Diels-Alder (DA/rDA) domino processes, where 2,2-dimethyl-2H-pyrans act as electron-rich dienes to generate polysubstituted aromatic platforms. acs.org

Key examples include:

Substituted Benzoates : The reaction of 2,2-dimethyl-2H-pyrans with dimethyl acetylenedicarboxylate (B1228247) yields trimethyl 1,2,4-benzenetricarboxylate building blocks. acs.org

Substituted Naphthoates : The DA/rDA reaction between 2,2-dimethyl-2H-pyrans and benzynes produces substituted alkyl-2-naphthoate derivatives with excellent yields and regioselectivity. acs.org

Substituted Benzaldehydes : An innovative route involves the ring transformation of functionalized 2H-pyran-2-ones to produce substituted benzaldehydes. researchgate.net

Functionalized Benzonitriles : A three-step protocol starting from pyridine N-oxidation can produce a nitrile-containing butadiene, which then undergoes a formal Diels-Alder cycloaddition to construct a benzonitrile (B105546) ring. researchgate.net

The 2H-pyran motif is a key intermediate in the total synthesis of many natural products. nih.govacs.org Its presence is a strategic element for building complex molecular frameworks. mdpi.com The tandem Knoevenagel/electrocyclization strategy is frequently employed in this context. nih.gov

Notable examples include:

Daurichromenic Acid : The synthesis of stable bicyclic 2H-pyrans served as a key step in the total synthesis of (−)-daurichromenic acid, a compound with potent anti-HIV activity. nih.govtandfonline.com

Zanthosimuline and Ferprenin : An environmentally friendly, solvent-free one-pot synthesis of 2H-pyrans has been successfully applied to the synthesis of these biologically active natural products. tandfonline.com

General Applicability : The reaction of methyl coumalate with various active methylene (B1212753) compounds provides a general synthesis of tetrasubstituted 2H-pyrans, which are valuable intermediates in natural product synthesis. acs.org

Access to Highly Functionalized Benzene (B151609) and Other Derivatives

Computational Approaches in Designing Pyran-Based Scaffolds with Pharmaceutical Potential

Computational modeling has become an indispensable tool in modern drug design, accelerating the process by predicting key physicochemical properties. mdpi.com A combination of Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations is particularly useful for evaluating pyran-based scaffolds. mdpi.com

These computational approaches are applied in several ways:

Reactivity Prediction : DFT calculations help to understand the global and local reactivity of newly synthesized pyran derivatives by analyzing descriptors like molecular electrostatic potential and average local ionization energies. mdpi.com This allows for the identification of key molecular sites for reactions. mdpi.com

Stability and Property Analysis : Computational studies can predict stability, such as sensitivity towards autoxidation by calculating bond dissociation energies. mdpi.com MD simulations can predict interactions with solvents like water and help identify compatible excipients, such as polyvinylpyrrolidone (B124986), by calculating solubility parameters. mdpi.com

Structure-Based Design : In the development of novel HIV integrase inhibitors, a computational protocol involving combinatorial library design, quantum polarized ligand docking (QPLD), and MD simulations was used to optimize a series of 3-hydroxy-pyran-4-one derivatives. frontiersin.org

Anticancer Scaffold Design : Molecular modeling provides insights into the possible binding sites of pyran-based molecules, aiding in the design of new anticancer agents. semanticscholar.org For instance, DFT and molecular docking studies were used to understand the anti-inflammatory properties of chromenopyridines synthesized from pyran precursors. mdpi.com

Virtual Screening : A comprehensive structure-based virtual screening of several chemical databases identified novel drug candidates, including a 2-methyl-6-phenoxytetrahydro-2H-pyran-3,4,5-triol derivative, as potential inhibitors of a key enzyme in the bacterium Burkholderia pseudomallei. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2H-pyran derivatives, and how do reaction conditions influence product selectivity?

  • Methodological Answer :

  • Oxidation/Reduction : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions oxidizes pyran rings to ketones or carboxylic acids. Lithium aluminum hydride (LiAlH₄) in anhydrous solvents reduces carbonyl groups to alcohols .
  • Substitution : Halogenation or alkylation typically requires UV light or catalysts like Lewis acids (e.g., AlCl₃) for regioselectivity .
  • Esterification/Acylation : For derivatives like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, acylation with carboxylic acids and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) yields esters .
  • Key Considerations : Solvent polarity, temperature, and catalyst choice critically impact stereochemical outcomes. For example, copper(II)-bisphosphine catalysts enable diastereoselective oligomerization of tetrahydropyran precursors .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Coupling constants (e.g., J=5.26.5HzJ = 5.2–6.5 \, \text{Hz}) distinguish axial/equatorial protons in tetrahydropyran rings. For example, diastereomers (2R*,3S*,4S*) vs. (2S*,3S*,4S*) show distinct splitting patterns .
  • ¹³C NMR : Carbonyl resonances (δ 170–200 ppm) confirm lactone or ketone groups .
  • Mass Spectrometry (MS) : High-resolution MS (EI/CI) identifies molecular ions and fragmentation pathways. For instance, [M+H]⁺ peaks for substituted pyrans correlate with substituent masses .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry. Monoclinic crystal systems (e.g., P21/cP2_1/c) with unit cell parameters (a=7.654A˚,β=97.18a = 7.654 \, \text{Å}, \beta = 97.18^\circ) confirm spatial arrangements .

Q. What are the primary research applications of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Bioactivity Screening : Derivatives like 5-aminodihydro-2H-pyran-3(4H)-one are evaluated for anti-inflammatory and analgesic properties via in vitro assays (e.g., COX-2 inhibition) .
  • Drug Intermediate Synthesis : (R)-2-methyl-2H-pyran-4(3H)-one serves as a chiral building block for antitumor agents. Enantioselective synthesis routes (e.g., asymmetric catalysis) are prioritized .
  • Structure-Activity Relationship (SAR) : Functionalizing the pyran ring with methoxy or phenyl groups modulates bioavailability. For example, 4-methoxy-6-methyl-2H-pyran-2-one exhibits enhanced metabolic stability .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved, and what analytical tools validate stereochemical outcomes?

  • Methodological Answer :

  • Catalytic Strategies : Copper(II)-bisphosphine complexes promote [4+2] cycloadditions with >90% diastereomeric excess (de). For example, L3 catalysts yield (2R*,3S*,4S*)-2-(4-methoxyphenyl)-4-methyltetrahydro-2H-pyran .
  • Validation :
  • NOESY NMR : Cross-peaks between axial protons (e.g., H-2 and H-4) confirm cis-fused ring junctions .
  • Circular Dichroism (CD) : Optical activity of chiral centers (e.g., R-configuration at C-2) is confirmed via Cotton effects .

Q. What strategies optimize reaction yields in photochemical syntheses of this compound derivatives?

  • Methodological Answer :

  • Light Source : UV-A (365 nm) selectively excites enone precursors, minimizing side reactions .
  • Solvent Screening : Non-polar solvents (e.g., pentane) enhance regioselectivity in alkyne additions. For example, phenylethynyl derivatives achieve 62% yield in CH₂Cl₂ .
  • Additives : Triethylamine (TEA) scavenges acids, preventing lactone ring-opening during esterification .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for complex pyran derivatives?

  • Methodological Answer :

  • Decoupling Experiments : Irradiating adjacent protons simplifies splitting patterns. For example, irradiating H-3 in 5,6-dimethyl-4-phenyl-2H-pyran-2-one resolves H-4/H-6 coupling .
  • DFT Calculations : Predicting chemical shifts (e.g., B3LYP/6-311+G(d,p)) aligns with observed ¹³C NMR data for ambiguous carbonyl signals .
  • Isotopic Labeling : ¹⁸O-labeled pyrans differentiate lactone vs. ester carbonyls via mass shifts .

Q. What computational tools predict feasible synthetic routes for novel this compound analogs?

  • Methodological Answer :

  • Retrosynthesis Algorithms : Tools using the Pistachio, Reaxys, and BKMS_METABOLIC databases prioritize routes based on atom economy. For example, AI-driven platforms suggest Diels-Alder or Michael additions for fused pyrans .
  • Feasibility Scoring : Plausibility thresholds (>0.5) filter high-yield reactions. Top-N results (e.g., 6 pathways) are ranked by cost and step count .

Q. How do substituents on the pyran ring influence physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Acetyl or nitro groups at C-3 increase ring strain, reducing thermal stability (TGA data shows decomposition <150°C) .
  • Hydrophobic Substituents : Phenyl or benzyl groups at C-2 enhance lipid solubility (logP >3), critical for blood-brain barrier penetration .
  • Steric Effects : Bulky tert-butyl groups at C-6 hinder crystallization, necessitating amorphous solid dispersion formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.